5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane is a chemical compound characterized by the presence of a dithiazepane ring substituted with a 2-fluoro-4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with a suitable dithiazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as dichloromethane or tetrahydrofuran. The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted dithiazepane derivatives.
Scientific Research Applications
5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research, but the presence of the sulfonyl and fluoro groups is believed to play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzenesulfonyl chloride
- 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride
- 3-Fluoro-4-methylbenzenesulfonyl chloride
Uniqueness
5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-fluoro-4-methylphenyl)sulfonyl-1,2,5-dithiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S3/c1-9-2-3-11(10(12)8-9)18(14,15)13-4-6-16-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBGFDJHYFJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSSCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.